![molecular formula C30H21N3O3S B187244 Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester CAS No. 6994-51-0](/img/structure/B187244.png)
Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester, also known as BNT, is a novel fluorescent probe that has been developed for the detection of various biomolecules. BNT possesses excellent photophysical properties, high sensitivity, and selectivity, making it a promising tool for bioimaging and biological sensing applications.
Mécanisme D'action
The mechanism of action of Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester involves the binding of the probe to the target biomolecule, which induces a change in the photophysical properties of the probe. Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester possesses a unique fluorescence response, which allows for the detection and quantification of the target biomolecule. The binding affinity of Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester to the target biomolecule can be modulated by adjusting the chemical structure of the probe.
Effets Biochimiques Et Physiologiques
Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester has been shown to have minimal biochemical and physiological effects on living cells and tissues. Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester possesses low cytotoxicity and does not interfere with cellular processes. Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester has been used for the imaging of live cells and tissues without causing any adverse effects. However, further studies are needed to fully understand the biochemical and physiological effects of Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester in lab experiments include its high sensitivity, selectivity, and versatility. Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester can be used for the detection of various biomolecules and can be easily modified to suit different experimental conditions. Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester also possesses excellent photostability, which allows for long-term imaging experiments. The limitations of using Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester in lab experiments include its cost, as it is a relatively expensive probe, and its limited availability, as it is not widely commercially available.
Orientations Futures
There are several future directions for the development and application of Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester. One potential direction is the modification of the chemical structure of Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester to improve its binding affinity and selectivity for specific biomolecules. Another direction is the development of Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester-based biosensors for the rapid and sensitive detection of biomolecules in clinical and environmental samples. Additionally, Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester can be used in combination with other imaging modalities, such as MRI and PET, for the multimodal imaging of living systems. Overall, Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester has great potential for further development and application in various scientific research fields.
Méthodes De Synthèse
The synthesis of Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester involves a multi-step process that includes the preparation of 2-phenylethynyl benzenesulfonic acid, the synthesis of 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl) phenyl ester, and the purification of the final product. The detailed synthesis method is beyond the scope of this paper, but it has been reported in the literature.
Applications De Recherche Scientifique
Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester has been extensively used in various scientific research applications, such as bioimaging, biological sensing, and drug discovery. Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester has been used as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and small molecules. Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester has also been used for the imaging of live cells and tissues, as it possesses excellent cell permeability and low cytotoxicity. In addition, Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester has been used in drug discovery for the screening of enzyme inhibitors and the evaluation of drug efficacy.
Propriétés
Numéro CAS |
6994-51-0 |
|---|---|
Nom du produit |
Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester |
Formule moléculaire |
C30H21N3O3S |
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
phenyl 5-benzo[e]benzotriazol-2-yl-2-[(E)-2-phenylethenyl]benzenesulfonate |
InChI |
InChI=1S/C30H21N3O3S/c34-37(35,36-26-12-5-2-6-13-26)29-21-25(19-17-24(29)16-15-22-9-3-1-4-10-22)33-31-28-20-18-23-11-7-8-14-27(23)30(28)32-33/h1-21H/b16-15+ |
Clé InChI |
UVLVTQUZKGNXQB-FOCLMDBBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)OC6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)OC6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)OC6=CC=CC=C6 |
Autres numéros CAS |
6994-51-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



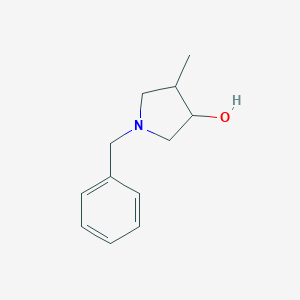
![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
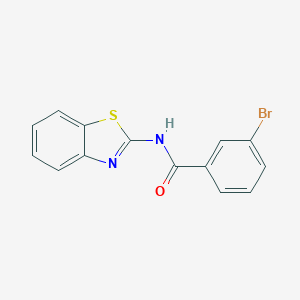
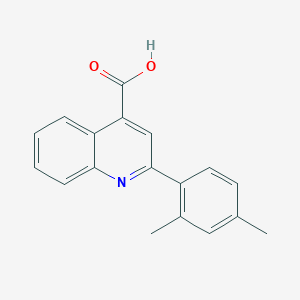
![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
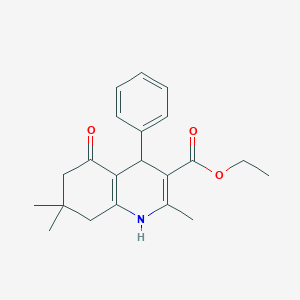
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
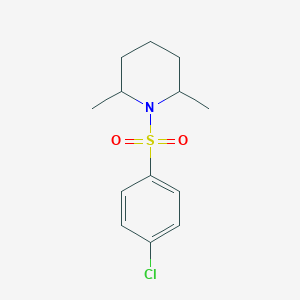




![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)
